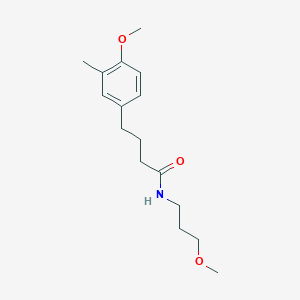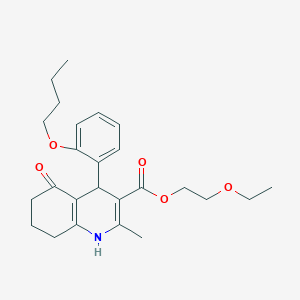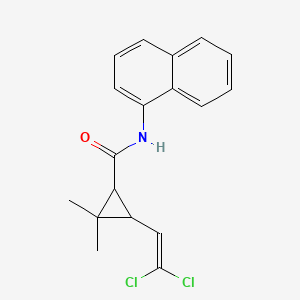
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butanamide backbone substituted with a methoxy and methyl group on the phenyl ring, and a methoxypropyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide typically involves the following steps:
Preparation of 4-methoxy-3-methylphenylamine: This can be achieved through the nitration of 4-methoxy-3-methylphenol followed by reduction of the nitro group to an amine.
Formation of the amide bond: The 4-methoxy-3-methylphenylamine is then reacted with butanoyl chloride in the presence of a base such as triethylamine to form the corresponding amide.
Alkylation: The final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
Oxidation: Products include 4-(4-formyl-3-methylphenyl)-N-(3-methoxypropyl)butanamide or 4-(4-carboxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide.
Reduction: The major product is 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butylamine.
Substitution: Products depend on the nucleophile used, such as 4-(4-ethoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide.
Aplicaciones Científicas De Investigación
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving amides.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methoxy and methyl groups can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-methoxy-3-methylphenylboronic acid
- 4-methoxy-3-(methoxymethyl)phenol
- (4-methoxy-3-methylphenyl)acetic acid
Uniqueness
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide is unique due to its specific substitution pattern and the presence of both methoxy and methyl groups on the phenyl ring, as well as the methoxypropyl group on the amide nitrogen. This combination of functional groups can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
4-(4-methoxy-3-methylphenyl)-N-(3-methoxypropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-13-12-14(8-9-15(13)20-3)6-4-7-16(18)17-10-5-11-19-2/h8-9,12H,4-7,10-11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPCEXWCHPTROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCCCOC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[bis(2-hydroxyethyl)sulfamoyl]-N-(4-nitrophenyl)benzamide](/img/structure/B5014572.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B5014580.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5014597.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethoxyaniline](/img/structure/B5014609.png)
![2-(3-methylphenoxy)-N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B5014618.png)
![4-[(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)methyl]morpholine](/img/structure/B5014631.png)
![4-({[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5014642.png)
![2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2-propenethioamide](/img/structure/B5014649.png)
![4-{[(2-methoxyethyl)amino]sulfonyl}benzamide](/img/structure/B5014652.png)
![2-(benzylthio)-N-{2-[(4-chlorophenyl)thio]ethyl}acetamide](/img/structure/B5014653.png)
![2-(allylthio)-4-[4-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5014664.png)
![4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5014667.png)
